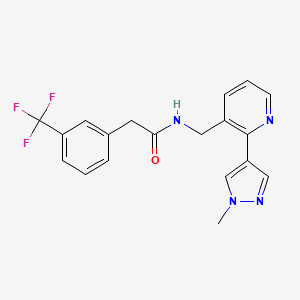

N-((2-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)-2-(3-(trifluoromethyl)phenyl)acetamide

Description

Properties

IUPAC Name |

N-[[2-(1-methylpyrazol-4-yl)pyridin-3-yl]methyl]-2-[3-(trifluoromethyl)phenyl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H17F3N4O/c1-26-12-15(11-25-26)18-14(5-3-7-23-18)10-24-17(27)9-13-4-2-6-16(8-13)19(20,21)22/h2-8,11-12H,9-10H2,1H3,(H,24,27) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XPMNWKIMJMTVCL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C=N1)C2=C(C=CC=N2)CNC(=O)CC3=CC(=CC=C3)C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H17F3N4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

374.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-((2-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)-2-(3-(trifluoromethyl)phenyl)acetamide, commonly referred to as a pyrazole-based compound, has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores the compound's synthesis, biological mechanisms, and potential therapeutic applications, supported by recent research findings.

1. Chemical Structure and Synthesis

The chemical structure of the compound can be described by the following molecular formula:

This compound is characterized by a pyrazole ring, a pyridine moiety, and a trifluoromethyl group, which are known to enhance biological activity through various mechanisms.

Synthesis Overview:

The synthesis of this compound typically involves multi-step organic reactions, including:

- Formation of the pyrazole ring from hydrazines and carbonyl compounds.

- Coupling reactions to introduce the pyridine and trifluoromethyl groups.

Synthetic routes often utilize coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to facilitate the formation of amide bonds during the final steps of synthesis .

2.1 Anticancer Properties

Research indicates that compounds similar to this compound exhibit significant anticancer activity. For instance, studies have shown that related pyrazole derivatives inhibit cell proliferation in various cancer cell lines by targeting specific kinases involved in cell signaling pathways. Notably, p21-Activated Kinases (PAKs), which regulate cell motility and proliferation, have been implicated as targets for these compounds .

Case Study: In vitro studies demonstrated that a closely related compound inhibited growth in thyroid cancer cells by reducing AKT phosphorylation, suggesting a mechanism involving PAK inhibition .

2.2 Anti-inflammatory Effects

The compound's structural features suggest potential anti-inflammatory properties. Pyrazole derivatives are often evaluated for their ability to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in inflammation pathways. Preliminary data indicate that this class of compounds may reduce inflammatory markers in cellular models .

The mechanism of action for this compound involves:

- Enzyme Inhibition: The compound may bind to active sites of specific enzymes, inhibiting their activity and thereby altering downstream signaling pathways.

For example, it has been suggested that similar compounds compete with ATP binding in kinase assays, leading to reduced kinase activity which is critical for cancer cell survival and proliferation .

4. Potential Applications

Given its promising biological activities, this compound could be explored for:

- Anticancer therapies targeting specific tumor types.

- Anti-inflammatory drugs aimed at chronic inflammatory diseases.

5.

This compound represents a significant advancement in the development of pyrazole-based compounds with potential therapeutic applications. Ongoing research is essential to fully elucidate its mechanisms and optimize its efficacy for clinical use.

6. Data Summary Table

| Property | Value |

|---|---|

| Molecular Formula | C₁₅H₁₆F₃N₃ |

| Molecular Weight | 301.30 g/mol |

| Anticancer Activity | Inhibits PAKs and AKT pathways |

| Anti-inflammatory Potential | Inhibits COX enzymes |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Pyrazole/Pyridine Cores

- N-(1-((5-Cyanopyridin-2-yl)methyl)-1H-pyrazol-3-yl)-2-(4-(1-(trifluoromethyl)cyclopropyl)phenyl)acetamide () Structural Similarities: Shares a pyridinylmethyl-pyrazole scaffold and a trifluoromethylphenyl acetamide group. Key Differences: Incorporates a 5-cyanopyridine substituent and a cyclopropane ring fused to the trifluoromethyl group, which may alter binding affinity or solubility. Significance: The cyanopyridine group could enhance π-π stacking interactions with biological targets .

- (S)-N-((3-(6-(4-(2-Chloropyrimidin-4-yl)piperazin-1-yl)-5-fluoropyridin-3-yl)-2-oxooxazolidin-5-yl)methyl)acetamide () Structural Similarities: Contains an acetamide backbone and fluorinated aromatic rings. Key Differences: Substitutes the pyrazole core with an oxazolidinone ring and a piperazine-linked chloropyrimidine group, likely targeting bacterial ribosomes (oxazolidinones are known antibiotics) .

Analogues with Trifluoromethyl/Chloro Substituents

2-(2,4-Dichlorophenyl)-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)acetamide ()

- Structural Similarities : Features an N-substituted acetamide and aromatic chloro substituents.

- Key Differences : Lacks the pyridine-pyrazole hybrid core; instead, it has a dihydropyrazole ring.

- Pharmacological Relevance : Dichlorophenyl groups are associated with antibacterial activity due to structural mimicry of benzylpenicillin .

N-[(1R)-1-[3-(4-Ethoxyphenyl)-4-oxopyrido[2,3-d]pyrimidin-2-yl]ethyl]-N-(pyridin-3-ylmethyl)-2-[4-(trifluoromethoxy)phenyl]acetamide ()

Pharmacological and Physicochemical Comparison

Table 1: Key Properties of Selected Analogues

Key Observations:

- Trifluoromethyl vs. Chloro Groups : The trifluoromethyl group in the target compound likely improves metabolic stability compared to dichlorophenyl analogs but may reduce antibacterial potency .

- Pyridine-Pyrazole Hybrids : These cores are versatile in kinase inhibition due to their ability to form hydrogen bonds and hydrophobic interactions .

Q & A

Q. How can the synthesis of this compound be optimized to improve yield and purity?

- Methodological Answer : Synthesis optimization involves:

- Stepwise reaction control : Use inert atmospheres (e.g., nitrogen) to minimize oxidation side reactions and maintain temperature stability (40–60°C) during acetylation steps .

- Reagent selection : Employ acetic anhydride or acetyl chloride for efficient acetylation, with K₂CO₃ as a base to neutralize HCl byproducts .

- Purification : Utilize column chromatography with gradients of ethyl acetate/hexane or recrystallization from ethanol to isolate high-purity (>95%) product .

Q. What analytical techniques are recommended for structural characterization?

- Methodological Answer :

- Spectroscopic analysis : Confirm structure via -NMR (e.g., pyrazole and pyridine proton signals at δ 7.2–8.5 ppm) and IR (amide C=O stretch at ~1650 cm⁻¹) .

- Mass spectrometry : LC-MS (ESI+) to verify molecular ion peaks and fragmentation patterns .

- Elemental analysis : Validate C, H, N, S content within ±0.4% of theoretical values .

Q. What initial biological screening assays are suitable for this compound?

- Methodological Answer :

- In vitro assays : Test antimicrobial activity via broth microdilution (MIC determination against Gram+/− bacteria) or kinase inhibition assays (IC₅₀ measurements) .

- Cytotoxicity : Use MTT assays on human cell lines (e.g., HEK293) to establish selectivity indices .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies guide functional group modifications?

- Methodological Answer :

- Substituent variation : Replace the trifluoromethyl group with -CF₃ analogs (e.g., -OCF₃) to assess hydrophobicity effects on target binding .

- Computational modeling : Perform molecular docking (AutoDock Vina) to predict interactions with kinase ATP-binding pockets .

- Bioisosteric replacement : Substitute pyrazole with triazole to evaluate metabolic stability via microsomal assays .

Q. How can contradictory bioactivity data between studies be resolved?

- Methodological Answer :

- Orthogonal assays : Validate conflicting results (e.g., anti-inflammatory vs. antimicrobial activity) using ELISA (TNF-α suppression) and time-kill kinetics .

- Meta-analysis : Compare datasets across studies using standardized protocols (e.g., CLSI guidelines for antimicrobial testing) to identify protocol-dependent variability .

Q. What strategies mitigate instability during in vitro/in vivo studies?

- Methodological Answer :

- pH stability profiling : Incubate compound in buffers (pH 1–9) and monitor degradation via HPLC at 254 nm .

- Light/temperature sensitivity : Store lyophilized samples at -20°C in amber vials to prevent photodegradation .

- Plasma stability assays : Incubate with rat plasma (37°C, 1 hr) and quantify parent compound using LC-MS/MS .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.